4-(4-Cyanobutoxy)-3-methoxybenzonitrile
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Overview
Description
4-(4-Cyanobutoxy)-3-methoxybenzonitrile is an organic compound with the molecular formula C13H14N2O2. It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a benzene ring, which is further connected to a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanobutoxy)-3-methoxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-cyanobutyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with in-line monitoring and control systems to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Cyanobutoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 4-(4-Cyanobutoxy)-3-carboxybenzonitrile.
Reduction: 4-(4-Aminobutoxy)-3-methoxybenzonitrile.
Substitution: 4-(4-Cyanobutoxy)-3-hydroxybenzonitrile.
Scientific Research Applications
4-(4-Cyanobutoxy)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(4-Cyanobutoxy)-3-methoxybenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(4-Cyanobutoxy)-2-methoxybenzonitrile
4-(4-Cyanobutoxy)-2-hydroxybenzonitrile
4-(4-Cyanobutoxy)-3-hydroxybenzonitrile
This comprehensive overview highlights the significance of 4-(4-Cyanobutoxy)-3-methoxybenzonitrile in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-(4-cyanobutoxy)-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-13-9-11(10-15)5-6-12(13)17-8-4-2-3-7-14/h5-6,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAABYJBUZVANIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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